![molecular formula C10H17N3O2 B1615883 N-[2-(1H-imidazol-5-il)etil]carbamato de tert-butilo CAS No. 98870-64-5](/img/structure/B1615883.png)
N-[2-(1H-imidazol-5-il)etil]carbamato de tert-butilo
Descripción general
Descripción
“tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” is a chemical compound with the molecular formula C10H17N3O2 . It is also known by other names such as “Carbamic acid, N-[2-(1H-imidazol-5-yl)ethyl]-, 1,1-dimethylethyl ester” and “2-Methyl-2-propanyl [2-(1H-imidazol-5-yl)ethyl]carbamate” among others .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” consists of an imidazole ring attached to an ethyl group, which is further attached to a carbamate group . The average mass of the molecule is 211.261 Da and the monoisotopic mass is 211.132080 Da .Physical And Chemical Properties Analysis
“tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate” is a solid at room temperature . It has a molecular weight of 211.26 . For more specific physical and chemical properties, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .Aplicaciones Científicas De Investigación
Química medicinal: Síntesis de compuestos farmacológicamente activos
El anillo imidazol presente en el N-[2-(1H-imidazol-5-il)etil]carbamato de tert-butilo es un fragmento crucial en muchos compuestos farmacológicamente activos . Esta estructura se encuentra en una variedad de fármacos con diversos efectos terapéuticos, incluidas las actividades antibacterianas, antifúngicas y antivirales. Su papel en la síntesis de nuevos fármacos es significativo debido a su capacidad para interactuar con diversos objetivos biológicos.
Agricultura: Desarrollo de agroquímicos
En agricultura, el anillo imidazol se utiliza para crear compuestos con potencial como fungicidas y pesticidas . La versatilidad del anillo imidazol permite el desarrollo de nuevos agroquímicos que pueden ayudar a proteger los cultivos de plagas y enfermedades, contribuyendo a una mayor productividad agrícola.
Ciencia de materiales: Síntesis de polímeros avanzados
El grupo tert-butilo en el this compound se puede utilizar como grupo protector en la química de polímeros . Ayuda en la síntesis de polímeros complejos al proteger los sitios reactivos durante el proceso de polimerización, lo que lleva a materiales con propiedades específicas para aplicaciones industriales.
Ciencia ambiental: Polímeros biodegradables
La investigación en ciencia ambiental se ha centrado en el desarrollo de polímeros biodegradables para reducir la contaminación. El compuesto this compound puede contribuir a este campo al proporcionar un bloque de construcción para polímeros que se degradan más fácilmente en el medio ambiente, minimizando así los residuos a largo plazo .
Bioquímica: Estudios de inhibición enzimática
En bioquímica, el this compound se puede utilizar para estudiar la inhibición enzimática . El anillo imidazol puede imitar el estado de transición de las reacciones enzimáticas, ayudando a los investigadores a comprender cómo funcionan las enzimas y cómo se pueden inhibir, lo cual es crucial para el desarrollo de fármacos.
Farmacología: Sistemas de administración de fármacos
En farmacología, la estructura del compuesto se puede utilizar para desarrollar sistemas de administración de fármacos . El grupo tert-butilo se puede eliminar enzimáticamente, liberando el fármaco activo en el sitio objetivo. Este enfoque puede mejorar la eficacia y reducir los efectos secundarios de varios medicamentos.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The imidazole ring in the compound can act as a nucleophile, participating in enzyme-catalyzed reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
Tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate affects various cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation. This compound can also form covalent bonds with nucleophilic residues in proteins, resulting in changes in protein function. Furthermore, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), affecting redox reactions and energy production .
Transport and Distribution
Within cells and tissues, tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate affects its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, it can influence energy production and metabolic processes, while in the nucleus, it can affect gene expression and DNA repair. The localization of the compound is crucial for its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)12-5-4-8-6-11-7-13-8/h6-7H,4-5H2,1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDWKHQWJEWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328026 | |
| Record name | tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98870-64-5 | |
| Record name | tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-(1H-imidazol-4-yl)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




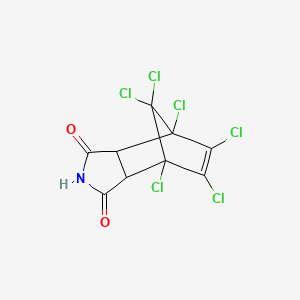
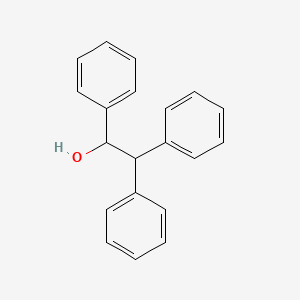

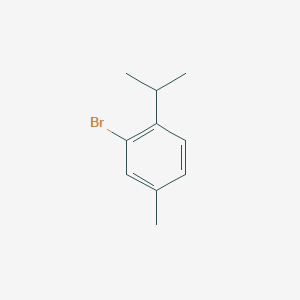
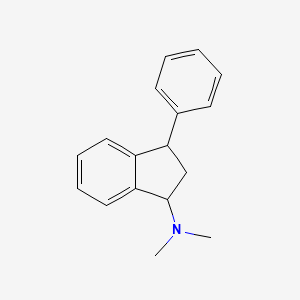

![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
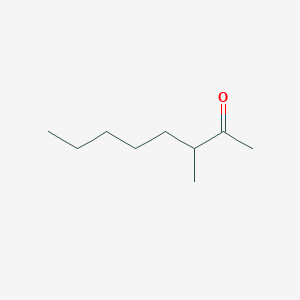
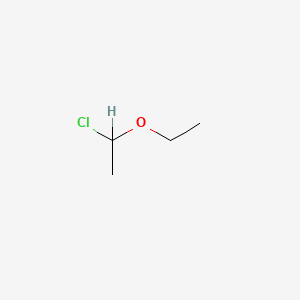
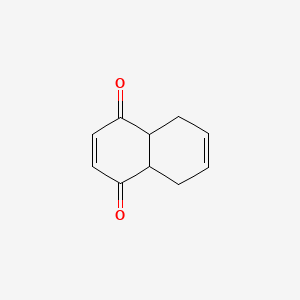

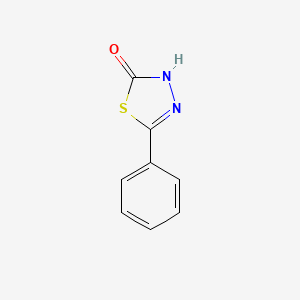
![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)